4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol
Brand Name: Vulcanchem
CAS No.: 195392-02-0
VCID: VC8252002
InChI: InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3/t8-/m0/s1
SMILES: CC(C(CC=C)(CC=C)O)N
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol

CAS No.: 195392-02-0

Cat. No.: VC8252002

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol - 195392-02-0

Specification

CAS No. 195392-02-0
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol
Standard InChI InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3/t8-/m0/s1
Standard InChI Key JDCZKKQVTDSZTM-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(CC=C)(CC=C)O)N
SMILES CC(C(CC=C)(CC=C)O)N
Canonical SMILES CC(C(CC=C)(CC=C)O)N

Introduction

Chemical Identification and Structural Analysis

Molecular Descriptors

4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol is a secondary alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its IUPAC name, 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol, specifies the stereochemistry at the chiral center (C1), distinguishing it from its enantiomeric counterpart. The compound’s structure features a hepta-1,6-dien-4-ol backbone substituted with a (1S)-1-aminoethyl group at the 4-position, creating a tertiary alcohol center flanked by two allyl moieties .

Table 1: Key Identifiers

PropertyValueSource
CAS Number315248-78-3
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
IUPAC Name4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-olDerived
SMILESCC(C(CC=C)(CC=C)O)N
InChIKeyJDCZKKQVTDSZTM-UHFFFAOYSA-N

Synthesis and Production

Synthetic Pathways

The synthesis of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol is inferred to involve multi-step organic reactions. A plausible route includes:

  • Diene Formation: Base-catalyzed condensation of allyl halides to construct the hepta-1,6-diene backbone .

  • Hydroxylation: Introduction of the hydroxyl group at the 4-position via acid-catalyzed hydration or oxymercuration .

  • Aminoethyl Substitution: Nucleophilic addition of an aminoethyl group using reagents like ethylamine in the presence of a Lewis acid .

Chiral induction during the aminoethylation step could employ asymmetric catalysis or chiral auxiliaries to favor the (1S)-enantiomer, though specific protocols remain unreported in public databases.

Hydrochloride Salt Formation

The hydrochloride salt (CAS 1047620-84-7) is a common derivative, formed by treating the free base with hydrochloric acid. This salt has a molecular weight of 191.70 g/mol and enhanced solubility in polar solvents .

Table 2: Hydrochloride Salt Properties

PropertyValueSource
CAS Number1047620-84-7
Molecular FormulaC₉H₁₈ClNO
Molecular Weight191.70 g/mol

Physicochemical Properties

Solubility and Stability

As a secondary amine and alcohol, the compound is expected to exhibit solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited solubility in nonpolar solvents. The hydrochloride salt’s ionic character enhances aqueous solubility, making it preferable for pharmaceutical formulations . Stability data are scarce, but analogous compounds suggest susceptibility to oxidation at the allylic positions, necessitating storage under inert atmospheres .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks corresponding to O-H (3200–3600 cm⁻¹), N-H (3300–3500 cm⁻¹), and C=C (1640–1680 cm⁻¹) stretches are anticipated.

  • NMR: The ¹H NMR spectrum would show signals for vinyl protons (δ 5.0–5.8 ppm), hydroxyl (δ 1.5–2.5 ppm), and aminoethyl protons (δ 2.7–3.3 ppm).

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s structure suggests utility as a building block for bioactive molecules. The amino and hydroxyl groups serve as handles for further functionalization, enabling synthesis of kinase inhibitors or antimicrobial agents .

Material Science

Conjugated dienes in the backbone may participate in polymerization reactions, yielding novel polyamines with applications in conductive polymers or hydrogels .

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